Cas no 673-06-3 (D-Phenylalanine)

D-フェニルアラニンは非天然型の芳香族アミノ酸であり、L-フェニルアラニンの光学異性体です。生体内での代経路が異なるため、プロテアーゼによる分解を受けにくく、安定性に優れています。医薬品中間体やペプチド修飾において立体選択性が要求される場面で重要な役割を果たします。特に神経伝達物質調節や鎮痛剤開発分野で有用性が認められており、酵素阻害剤の構築要素としても活用可能です。光学純度が高く(通常99%以上)、生体適合性材料の合成においても利点を発揮します。

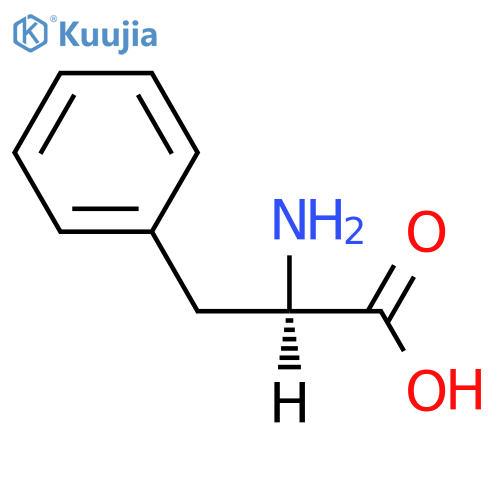

D-Phenylalanine structure

商品名:D-Phenylalanine

D-Phenylalanine 化学的及び物理的性質

名前と識別子

-

- (2R)-2-Amino-3-phenylpropanoic acid

- NATEGLINIDE INTERMEDIATES

- D-beta-Phenyl-alpha-aminopropionic acid

- d-alpha-aminohydrocinnamic acid

- D-ALPHA-AMINO-BETA-PHENYL-PROPIONIC ACID

- D-2-AMINO-3-PHENYLPROPANOIC ACID

- D(+)-PHENYLALANINE

- D-PHENYLALANINE

- d-phe

- H-D-PHE-OH

- (R)-2-Amino-3-phenylpropanoic acid

- (R)-2-AMINO-3-PHENYLPROPIONIC ACID

- D-alpha-Amino-beta-phenylpropionic acid

- D-α-Amino-β-phenylpropionic acid

- (R)-(+)-Phenylalanine

- D-β-Phenylalanine

- (R)-Phenylalanine

- L-phenylalanine

- phenylalanine

- (S)-2-Amino-3-phenylpropanoic acid

- 3-Phenyl-L-alanine

- (S)-Phenylalanine

- (S)-2-Amino-3-phenylpropionic acid

- beta-Phenyl-L-alanine

- (L)-Phenylalanine

- 3-Phenylalanine

- (2S)-2-amino-3-phenylpropanoic acid

- H-Phe-OH

- Antibiotic FN 1636

- L-Alanine, phenyl-

- Alanine, 3-phenyl-

- L-Alanine, 3-phenyl-

- (S)-alpha-Amino-beta-phenylpropionic acid

- Phenylalanine (VAN)

- Phenylalaninum [Latin]

- Fenilalanina [Spanish]

- (S)-alpha-Aminohydrocinnamic acid

- Alanine, phen

- KBioGR_001529

- SBI-0051820.P002

- Z933646062

- DTXSID4025876

- AM83526

- CCG-39336

- Alanine, phenyl-, D-

- Q-101646

- BDBM36161

- 4C53B247-2FE4-4464-92C0-9F3782A08966

- CHEMBL379630

- AS-11997

- KBio2_004773

- s4153

- CS-W020009

- NCGC00163338-03

- HMS1922C08

- CCRIS 6267

- NCGC00163338-01

- Phenylalanine D-form

- KBio2_007341

- DPhe

- Spectrum4_000865

- D-(+)-Phenylalanine

- NSC-25005

- A20666

- NCI-C60195

- (2R)-2-amino-3-phenyl-propanoic acid

- CHEBI:16998

- D-.beta.-Phenyl-.alpha.-alanine

- HMS501G15

- 673-06-3

- D-Phenylalanine, Vetec(TM) reagent grade, >=98%

- M02934

- GTPL5797

- D-.beta.-Phenylalanine

- AB00052351_03

- Spectrum_001725

- AC-11292

- KBio2_002205

- 032K16VRCU

- D-Phenylalanine, >=99%

- AC-8664

- NSC-758460

- P0135

- Phenylalanine,(S)

- EINECS 211-603-5

- D-alpha-Amino-beta-phenylpropionic acid;D-beta-Phenyl-alpha-aminopropionic acid

- DivK1c_000453

- HY-Y0079

- NSC 25005

- D-PHENYLALANINE [WHO-DD]

- Phenylalanine,d-

- Spectrum5_001137

- Spectrum2_001558

- AB00052351_02

- HDPheOH

- Q26841253

- SPBio_001436

- Sabiden

- NS00068080

- SCHEMBL92744

- SPECTRUM1503391

- PHENYLALANINE, D-

- NSC758460

- KBioSS_002205

- (D)-Phenylalanine

- MFCD00004270

- J-300203

- SR-01000872765-1

- EN300-60166

- UNII-032K16VRCU

- AKOS007930513

- DB02556

- SR-01000872765

- NINDS_000453

- IDI1_000453

- C02265

- KBio1_000453

- Pharmakon1600-01503391

- D-Phenylalanine, >=98% (HPLC)

- l-3-phenylalanine

- PHENYLALANINE D-FORM [MI]

- D-beta-Phenyl-alpha-alanine

- BRD-K00911807-001-04-0

- D-phenylalanine zwitterion

- BRD-K00911807-003-01-2

- DTXCID605876

- (2R)-2-ammonio-3-phenylpropanoate

- D-a-Amino-b-phenylpropionate

- (2R)-2-amino-3-phenylpropanoic acid;D-phenylalanine

- CHEBI:57981

- D-a-Amino-b-phenylpropionic acid

- D-alpha-Amino-beta-phenylpropionate

- (R)-(+)-PHENYLALANINE

- BRD-K00911807-001-03-2

- D-Phenylalanine

-

- MDL: MFCD00004270

- インチ: 1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m0/s1

- InChIKey: COLNVLDHVKWLRT-QMMMGPOBSA-N

- ほほえんだ: O([H])C([C@]([H])(C([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H])N([H])[H])=O

- BRN: 2804068

計算された属性

- せいみつぶんしりょう: 165.078979g/mol

- ひょうめんでんか: 0

- XLogP3: -1.5

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 回転可能化学結合数: 3

- どういたいしつりょう: 165.078979g/mol

- 単一同位体質量: 165.078979g/mol

- 水素結合トポロジー分子極性表面積: 63.3Ų

- 重原子数: 12

- 複雑さ: 153

- 同位体原子数: 0

- 原子立体中心数の決定: 1

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

じっけんとくせい

- 色と性状: 白色レンズ粉末。

- 密度みつど: 1.1603 (rough estimate)

- ゆうかいてん: 273-276 ºC

- ふってん: 293.03°C (rough estimate)

- フラッシュポイント: 139.8℃

- 屈折率: 34 ° (C=2, H2O)

- すいようせい: 27 g/L (20 ºC)

- あんていせい: Stable. Incompatible with strong oxidizing agents, acids, bases.

- PSA: 63.32000

- LogP: 1.34130

- マーカー: 7271

- ひせんこうど: 33.5 º (c=2, H2O)

- 酸性度係数(pKa): 2.2(at 25℃)

- ようかいせい: まだ確定していません。

D-Phenylalanine セキュリティ情報

- シグナルワード:Warning

- 危害声明: H315-H319-H335

- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 34

- セキュリティの説明: S24/25

- RTECS番号:AY7533000

-

危険物標識:

- TSCA:Yes

- リスク用語:R34

- ちょぞうじょうけん:Store at room temperature

- セキュリティ用語:S24/25

D-Phenylalanine 税関データ

- 税関コード:29224995

- 税関データ:

中国税関コード:

2922499990概要:

2922499990他のアミノ酸及びそのエステル及びその塩(1つ以上の酸素含有基を含む場合を除く)。付加価値税:17.0%税金還付率:9.0% 規制条件:AB(入国貨物通関表、出国貨物通関表)最恵国関税:6.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき

規制条件:

A.入国貨物通関表

B.出国貨物通関申告書検査検疫種別:

P.輸入動植物/動植物製品検疫

Q.海外動植物/動植物製品検疫

R、輸入食品衛生監督検査

S.輸出食品衛生監督検査

M.輸入商品検査

N.輸出商品検査要約:

HS:292249990酸素官能基を1種以上含むアミノ酸を除く他のアミノ酸及びそのエステル、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)最恵国関税:6.5% General tariff:30.0%

D-Phenylalanine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-60166-5.0g |

(2R)-2-amino-3-phenylpropanoic acid |

673-06-3 | 95.0% | 5.0g |

$29.0 | 2025-03-21 | |

| Enamine | EN300-60166-100.0g |

(2R)-2-amino-3-phenylpropanoic acid |

673-06-3 | 95.0% | 100.0g |

$72.0 | 2025-03-21 | |

| Enamine | EN300-60166-0.25g |

(2R)-2-amino-3-phenylpropanoic acid |

673-06-3 | 95.0% | 0.25g |

$19.0 | 2025-03-21 | |

| Enamine | EN300-60166-50.0g |

(2R)-2-amino-3-phenylpropanoic acid |

673-06-3 | 95.0% | 50.0g |

$51.0 | 2025-03-21 | |

| TRC | P319410-100g |

D-Phenylalanine |

673-06-3 | 100g |

$ 316.00 | 2023-09-06 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | P0135-25g |

D-Phenylalanine |

673-06-3 | 98.0%(T) | 25g |

¥640.0 | 2022-05-30 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | P0135-5g |

D-Phenylalanine |

673-06-3 | 98.0%(T) | 5g |

¥210.0 | 2022-05-30 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A10572-100g |

D-Phenylalanine, 99% |

673-06-3 | 99% | 100g |

¥3943.00 | 2023-02-27 | |

| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0683510751-5g |

D-Phenylalanine |

673-06-3 | 5g |

¥ 44.0 | 2024-07-19 | ||

| eNovation Chemicals LLC | D618258-1kg |

D-Phenylalanine |

673-06-3 | 97% | 1kg |

$380 | 2024-06-05 |

D-Phenylalanine サプライヤー

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:673-06-3)D-Phenylalanine

注文番号:LE14933

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:11

価格 ($):discuss personally

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:673-06-3)D-Phenylalanine

注文番号:LE6258

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 11:48

価格 ($):discuss personally

D-Phenylalanine 関連文献

-

Yan Sun,Lei Jin,Hong Wang,Yajiang Yang Soft Matter 2011 7 348

-

Bingdi Liu,Xin Zhang,Yaping Ding,Liqiang Luo,Fenfen Zhang Anal. Methods 2015 7 3022

-

Surbhi Sharma,Loic Toupet,Musheer Ahmad,Farukh Arjmand RSC Adv. 2016 6 79372

-

Yingjue Wang,Yiwei Zhuang,Jiangang Gao,Gang Zou,Qijin Zhang Soft Matter 2016 12 2751

-

Yingjue Wang,Zhenzhen Zhang,Yanggang Gao,Gang Zou,Qijin Zhang Soft Matter 2017 13 7856

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:673-06-3)D-苯丙氨酸

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ

Suzhou Senfeida Chemical Co., Ltd

(CAS:673-06-3)D-Phenylalanine

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ